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Compound of Interest

Compound Name: 2-Chloro-2-fluoroethanol

CAS No.: 13891-54-8

Cat. No.: B3378172

Get Quote

Executive Summary
2-Chloro-2-fluoroethanol (CAS: 13891-54-8) is a specialized organofluorine compound

featuring a geminal chlorofluoro-substitution pattern at the

-carbon relative to the hydroxyl group.[1] While less common than its monofluorinated or
trifluorinated analogs (e.g., 2-fluoroethanol, 2,2,2-trifluoroethanol), it serves as a critical
reference standard in toxicological metabolism and a potential building block for introducing the
chiral

motif into bioactive molecules. This guide details its physicochemical identity, synthesis via
ester reduction, and reactivity profile, specifically emphasizing its role as a metabolite of
hydrochlorofluorocarbons (HCFCs).

Chemical Identity & Physical Properties[3][4]
The compound is a chiral molecule due to the C2 carbon bearing four distinct substituents (H,

Cl, F,
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). It typically exists as a racemate unless synthesized via asymmetric catalysis or enzymatic
resolution.

Table 1: Physicochemical Specifications
Property Value / Description

CAS Registry Number 13891-54-8

IUPAC Name 2-Chloro-2-fluoroethan-1-ol

Molecular Formula

Molecular Weight 98.50 g/mol

Structure

Physical State Colorless liquid (Standard conditions)

Solubility
Miscible with polar organic solvents (Methanol,

DCM, THF); water soluble.

Key Precursor Methyl 2-chloro-2-fluoroacetate (CAS 433-52-3)

Chirality
1 Chiral Center (C2); exists as (R) and (S)

enantiomers.

Synthesis & Production Methodologies
The primary laboratory route to 2-chloro-2-fluoroethanol involves the reduction of

chlorofluoroacetic acid derivatives. Unlike simple alkylation methods, this approach ensures the

integrity of the gem-chlorofluoro moiety.

Method A: Reduction of Methyl 2-Chloro-2-Fluoroacetate
This protocol utilizes Lithium Aluminum Hydride (

) or Sodium Borohydride (

) to reduce the ester functionality to the primary alcohol.

Reagents:
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Methyl 2-chloro-2-fluoroacetate (Precursor)

Lithium Aluminum Hydride (

) (Reducing agent)

Anhydrous Diethyl Ether or THF (Solvent)

Dilute HCl (Quenching)

Protocol:

Preparation: In a flame-dried flask under argon atmosphere, suspend

(1.1 equiv) in anhydrous diethyl ether at 0°C.

Addition: Add Methyl 2-chloro-2-fluoroacetate (1.0 equiv) dropwise to the suspension.

Maintain temperature below 5°C to prevent defluorination or over-reduction side reactions.

Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 2

hours.

Quenching: Cool the reaction back to 0°C. Carefully quench with sequential addition of

water, 15% NaOH, and water (Fieser method) or dilute acidic workup.

Isolation: Filter the aluminum salts, dry the organic layer over

, and concentrate under reduced pressure.

Purification: Distill the crude oil under vacuum to obtain pure 2-chloro-2-fluoroethanol.

Method B: Metabolic Generation (In Situ)
2-Chloro-2-fluoroethanol is a documented metabolite of 1,1-dichloro-1-fluoroethane (HCFC-

141b). Cytochrome P450 enzymes (specifically CYP2E1) oxidize the HCFC to

chlorofluoroacetyl chloride, which is subsequently reduced or hydrolyzed to the alcohol.
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Figure 1: Synthetic and metabolic pathways yielding 2-chloro-2-fluoroethanol.

Chemical Reactivity & Transformations[5][6]
The reactivity of 2-chloro-2-fluoroethanol is defined by the competing leaving group abilities

of the halogen atoms and the nucleophilicity of the hydroxyl group.

Base-Mediated Cyclization (Epoxide Formation)
Treatment with a strong base (e.g., KOH, NaH) induces intramolecular substitution.

Mechanism: The alkoxide attacks the

-carbon.

Selectivity: Chloride (

) is a superior leaving group compared to Fluoride (

). Consequently, the major product is 2-fluorooxirane (fluorinated epoxide), not 2-
chlorooxirane.

Reaction:

Oxidation
Standard oxidation (Jones reagent, Dess-Martin Periodinane) converts the alcohol to

Chlorofluoroacetaldehyde or Chlorofluoroacetic acid, depending on the oxidant strength. These

derivatives are potent electrophiles used in heterocyclic synthesis.
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Figure 2: Divergent reactivity pathways under basic and oxidative conditions.

Applications in Drug Development[4]
Bioisosterism and Stability
The

group serves as a lipophilic, metabolically robust modification of the ethyl chain.

Metabolic Blocking: Substitution at the

-position hinders metabolic oxidation at the adjacent carbon, potentially extending the half-
life of drug candidates.

Chiral Probes: As a chiral building block, it allows researchers to probe the stereochemical

requirements of a binding pocket. The distinct size difference between Cl (1.75 Å) and F

(1.47 Å) provides subtle steric tuning.

Toxicology Standards
In environmental health and occupational safety, 2-chloro-2-fluoroethanol is synthesized as a

reference standard to monitor exposure to HCFC-141b and related industrial blowing agents.

Its detection in urine confirms the metabolic breakdown of these volatile organic compounds.
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Safety & Handling
Warning: Fluorinated alcohols, particularly

-haloalcohols, often exhibit high toxicity due to their potential to metabolize into fluoroacetate-
like derivatives (inhibitors of the Krebs cycle) or alkylating agents.

Hazard Classification: Treat as Acute Toxic (Oral/Dermal/Inhalation).

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound may

degrade to release HF or HCl upon prolonged exposure to moisture.

PPE: Full chemical resistant gloves (Nitrile/Laminate), safety goggles, and use within a

certified fume hood is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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